Tert-butyl 3-hydroxy-3-(prop-2-yn-1-yl)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-hydroxy-3-(prop-2-yn-1-yl)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C11H17NO3 It is characterized by the presence of an azetidine ring, a tert-butyl ester group, and a propargyl alcohol moiety
Preparation Methods
The synthesis of tert-butyl 3-hydroxy-3-(prop-2-yn-1-yl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the propargyl group: This step involves the addition of a propargyl group to the azetidine ring, often using reagents such as propargyl bromide.
Esterification: The final step involves the esterification of the azetidine ring with tert-butyl chloroformate to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
Tert-butyl 3-hydroxy-3-(prop-2-yn-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The propargyl group can undergo nucleophilic substitution reactions.
Addition: The triple bond in the propargyl group can participate in addition reactions, such as hydrogenation or halogenation.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-hydroxy-3-(prop-2-yn-1-yl)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-3-(prop-2-yn-1-yl)azetidine-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The propargyl group can act as a reactive moiety, participating in covalent bonding with target proteins or enzymes. The azetidine ring and tert-butyl ester group contribute to the compound’s stability and reactivity, influencing its overall biological activity.
Comparison with Similar Compounds
Tert-butyl 3-hydroxy-3-(prop-2-yn-1-yl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-hydroxy-3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate: This compound has a pyrrolidine ring instead of an azetidine ring, which affects its reactivity and biological activity.
Tert-butyl 3-hydroxy-3-(prop-2-yn-1-yl)piperidine-1-carboxylate: The presence of a piperidine ring in this compound results in different chemical and biological properties.
Tert-butyl 3-hydroxy-3-(prop-2-yn-1-yl)morpholine-1-carboxylate: The morpholine ring in this compound introduces additional functional groups that can participate in chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 3-hydroxy-3-prop-2-ynylazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-5-6-11(14)7-12(8-11)9(13)15-10(2,3)4/h1,14H,6-8H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTDZXVZUGUDMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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